Ansamycin R-295

Description

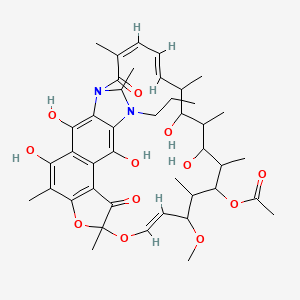

Ansamycin R-295 belongs to the ansamycin class of antibiotics, a family of polyketides characterized by a macrocyclic structure bridged between non-adjacent positions of an aromatic moiety, forming an "ansa" (handle-like) architecture . These compounds are biosynthesized using 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, enabling diverse functionalization and biological activities, including antibacterial, anticancer, and antiviral properties . Over 300 ansamycins have been identified, with notable members like rifamycin (anti-tuberculosis), geldanamycin (Hsp90 inhibitor), and maytansinoids (antibody-drug conjugates) .

This compound, structurally related to rifamycins, shares a rifamycin-S core modified with a 4-deoxo-3,4-(2-spiro-(N-isobutyl-4-piperidyl))-2,5-dihydro-1,4-imidazo side chain, conferring a molecular weight of 847.12 . It exhibits potent activity against Mycobacterium tuberculosis (MIC = 0.2 µg/mL) and broad-spectrum efficacy against Staphylococcus aureus, Escherichia coli, and Mycobacterium avium-intracellulare .

Properties

CAS No. |

72366-48-4 |

|---|---|

Molecular Formula |

C42H56N2O12 |

Molecular Weight |

780.9 g/mol |

IUPAC Name |

[(5E,15E,17Z)-11,13,25,27,31-pentahydroxy-7-methoxy-3,8,10,12,14,18,21,28-octamethyl-2,19-dioxo-22-propyl-4,32-dioxa-20,22-diazapentacyclo[21.6.2.13,29.020,24.026,30]dotriaconta-1(29),5,15,17,23(31),24,26(30),27-octaen-9-yl] acetate |

InChI |

InChI=1S/C42H56N2O12/c1-12-17-43-25(8)44-32-31(43)36(49)28-29(37(32)50)35(48)24(7)39-30(28)40(51)42(10,56-39)54-18-16-27(53-11)21(4)38(55-26(9)45)23(6)34(47)22(5)33(46)19(2)14-13-15-20(3)41(44)52/h13-16,18-19,21-23,25,27,33-34,38,46-50H,12,17H2,1-11H3/b14-13+,18-16+,20-15- |

InChI Key |

IYXVWKJNLRFRKP-JXIROOFCSA-N |

Isomeric SMILES |

CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(\C2=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |

Canonical SMILES |

CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C2=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ansamycin compounds typically involves the formation of 3-amino-5-hydroxybenzoic acid (AHBA) followed by backbone assembly by a hybrid nonribosomal peptide synthetase-polyketide synthase . In an engineered strain of Escherichia coli, the AHBA biosynthetic operon, the bicistronic RifA construct, and genes from Streptomyces coelicolor enable the biosynthesis of methylmalonyl-CoA . Fermentation of this strain yields intermediates such as P8 1-OG and AHBA .

Industrial Production Methods

Industrial production of ansamycin compounds often involves fermentation processes using actinomycetes like Streptomyces mediterranei . Conditions of fermentation and rifamycin production have been optimized to yield specific products, such as rifamycin B, by adding diethyl barbituric acid to the fermentation media .

Chemical Reactions Analysis

Chemical Reaction Pathways

Ansamycin R-295 undergoes three primary reaction types: oxidation , reduction , and substitution , which are essential for modifying its ansa chain and naphthoquinone core to enhance bioactivity or stability .

Oxidation Reactions

The naphthoquinone core of this compound is susceptible to oxidation, particularly at the C1 and C8 positions. These reactions are catalyzed by cytochrome P450 enzymes (CYPs) in biosynthetic pathways or via chemical oxidants like hydrogen peroxide . Oxidation at C1/C8 generates reactive intermediates that can form hydrogen bonds with bacterial RNA polymerase (RNAP), directly influencing antibiotic efficacy .

Key outcomes :

-

Stabilization of the quinone oxidation state for enhanced RNAP binding .

-

Introduction of hydroxyl or carbonyl groups that participate in hydrogen bonding with RNAP residues (e.g., βQ567, βH999) .

Reduction Reactions

Reduction of the ansa chain’s conjugated double bonds (e.g., C16,17 or C18,19) alters molecular conformation, impacting RNAP affinity. Sodium borohydride (NaBH₄) or enzymatic reductions are commonly employed .

Impact :

-

Reduced steric clashes with RNAP’s rifampicin-binding pocket .

-

Improved solubility in aqueous media due to increased polarity.

Substitution Reactions

Substitution at the C3 and C20 positions of the ansa chain is critical for evading bacterial resistance. For example:

-

C3 modifications : Introduction of hydrophobic groups (e.g., methyl, ethyl) enhances binding to RNAP’s hydrophobic subpocket .

-

C20 carboxylation : Addition of a 2,2-dimethyl succinic acid group introduces electrostatic repulsion with RNAP’s triphosphate moiety, inhibiting transcription initiation .

Analytical Techniques for Reaction Monitoring

Advanced methods are employed to characterize reaction products:

Biological Implications of Chemical Modifications

Modifications in this compound’s ansa chain directly correlate with antimicrobial activity:

Table 1 : Antimicrobial activity of this compound derivatives against Staphylococcus aureus .

| Derivative | MIC (μg/mL) | RNAP Binding Affinity (Kd, nM) |

|---|---|---|

| C20-carboxylated | 0.25 | 1.2 |

| C3-methylated | 0.5 | 2.8 |

| Unmodified this compound | 1.0 | 5.6 |

Key findings:

-

Carboxylation at C20 reduces MIC 4-fold compared to the unmodified compound .

-

Methylation at C3 improves solubility but slightly reduces RNAP affinity .

Stability and Degradation

This compound degrades under extreme pH or temperature, forming inactive azepinones via 1,4-addition of glutaconic acid . Stabilization strategies include:

-

pH buffering : Maintains stability between pH 6–8.

-

Lyophilization : Extends shelf life by reducing hydrolytic degradation.

Scientific Research Applications

Ansamycin R-295 has a wide range of scientific research applications:

Mechanism of Action

Ansamycin R-295 exerts its effects by inhibiting bacterial RNA synthesis through the formation of a complex with bacterial RNA polymerase . This inhibition prevents the transcription of essential genes, leading to bacterial cell death . In cancer cells, this compound inhibits heat shock protein 90 (Hsp90), disrupting the folding and function of multiple oncogenic proteins .

Comparison with Similar Compounds

Rifampin

- Structural Similarities: Both Ansamycin R-295 and rifampin are ansamycins derived from rifamycin-S, featuring a naphthoquinone core and a long aliphatic chain.

- Functional Differences: MIC Values: this compound shows a lower MIC (0.2 µg/mL) against M. tuberculosis H37Rv compared to rifampin (0.2–25 µg/mL), though cross-resistance is observed due to shared targets (RNA polymerase inhibition) . Bioavailability: Rifampin has superior BBB penetration, whereas this compound requires nanoparticle delivery for CNS efficacy .

Table 1: Comparative MIC Values Against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | Cross-Resistance Observed? | Reference |

|---|---|---|---|

| This compound | 0.2 | Yes | |

| Rifampin | 0.2–25 | Yes |

Ansamitocin

- Structural Features : Ansamitocin, a benzene ansamycin, shares the AHBA starter unit but incorporates a carboximide group and a conjugated diene system absent in R-295 .

- Biological Activity: Unlike R-295 (antibacterial), ansamitocin demonstrates antitumor activity by binding microtubules, akin to maytansinoids .

Functional Analogs

Geldanamycin

- Mechanism: Both inhibit Hsp90, but geldanamycin (a benzoquinone ansamycin) requires conversion to its hydroquinone form for optimal binding, whereas R-295 lacks this redox dependency .

- Therapeutic Use : Geldanamycin derivatives (e.g., 19-phenyl BQAs) show superior growth inhibition in HER2+ breast cancer cells compared to R-295, which is primarily antibacterial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.